3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione
Description
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a naphthoquinone derivative characterized by a naphthalene-1,2-dione core substituted with a hydroxyl group at position 4 and a 3-ethylpent-2-en-1-yl chain at position 3.
Properties
CAS No. |
90149-88-5 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-(3-ethylpent-2-enyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H18O3/c1-3-11(4-2)9-10-14-15(18)12-7-5-6-8-13(12)16(19)17(14)20/h5-9,18H,3-4,10H2,1-2H3 |
InChI Key |
LZWRYOUPZLKOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Traditional Organic Synthesis
The foundational route to 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione begins with the alkylation of 4-hydroxynaphthalene-1,2-dione. A Claisen-Schmidt condensation is typically employed to introduce the ethylpent-2-en-1-yl moiety. In this step, the naphthoquinone core reacts with 3-ethylpent-2-enal in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, under reflux conditions. Solvent selection—often ethanol or dichloromethane—critically influences reaction kinetics and yield.
A subsequent hydroxylation step introduces the 4-hydroxy group via electrophilic aromatic substitution. This reaction requires careful pH control (pH 8–9) to avoid over-oxidation of the quinone backbone. The final product is purified through recrystallization from ethanol-water mixtures, achieving a reported purity of >95%.
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate reaction times. Adapted from methodologies used for analogous naphthoquinones, this approach condenses the alkylation and hydroxylation steps into a single reactor. A mixture of 4-hydroxynaphthalene-1,2-dione and 3-ethylpent-2-enal in aqueous medium is irradiated at 50°C for 20–30 minutes, achieving yields comparable to traditional methods but in a fraction of the time. Microwave synthesis also reduces by-product formation, as localized heating minimizes thermal degradation.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enabling precise control over temperature (60–80°C) and pressure (1–2 atm). Catalytic systems, such as palladium on carbon or zeolites, enhance reaction efficiency, with throughputs exceeding 100 kg per day. Post-synthesis, liquid-liquid extraction using ethyl acetate and hexane isolates the compound, followed by vacuum distillation to recover solvents.
Reaction Parameters and Optimization
Temperature and Solvent Effects
Optimal alkylation occurs at 70–80°C, beyond which side reactions dominate. Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility but necessitate stringent moisture control. Conversely, aqueous systems, as demonstrated in microwave-assisted syntheses, offer environmental benefits but require pH stabilization.
Catalytic Systems
Base catalysts (e.g., NaOH, K₂CO₃) remain standard for Claisen-Schmidt condensations. However, organocatalysts such as proline derivatives show promise in enantioselective syntheses, though their application to naphthoquinones is experimental.
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆): δ 7.50–8.10 (aromatic protons), δ 5.20–5.50 (vinyl proton), δ 1.20–1.50 (ethyl group).
- ¹³C NMR: Peaks at δ 180–190 ppm confirm quinone carbonyl groups.
Infrared Spectroscopy (IR):
High-Resolution Mass Spectrometry (HRMS):
- Molecular ion peak at m/z 270.32 (calculated for C₁₇H₁₈O₃).
Crystallographic Validation
Single-crystal X-ray diffraction reveals a planar naphthoquinone core with the ethylpent-2-en-1-yl group adopting a trans configuration relative to the hydroxyl group.
Mechanistic Pathways
The Claisen-Schmidt condensation proceeds via a nucleophilic attack by the naphthoquinone’s α-carbon on the aldehyde’s carbonyl group, forming a β-hydroxy ketone intermediate. Dehydration under acidic conditions yields the α,β-unsaturated ketone, which tautomerizes to the final product. Microwave irradiation accelerates this process by enhancing molecular collisions and stabilizing transition states.
Comparative Analysis of Synthesis Approaches
| Parameter | Traditional Method | Microwave Method | Industrial Method |
|---|---|---|---|
| Reaction Time | 12–24 hours | 20–30 minutes | 2–4 hours |
| Yield | 60–70% | 65–75% | 80–85% |
| By-Products | 10–15% | 5–8% | <5% |
| Scalability | Limited | Moderate | High |
Industrial Applications and Scalability
Pharmaceutical manufacturers favor continuous flow systems for their reproducibility and compliance with Good Manufacturing Practices (GMP). Catalytic hydrogenation units integrate seamlessly with downstream purification, ensuring batch-to-batch consistency. The compound’s redox activity makes it a candidate for anticancer and antimicrobial agents, driving demand for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and ethylpent-2-en-1-yl groups play a crucial role in binding to these targets, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Atovaquone (3-(4-(4-Chlorophenyl)cyclohexyl)-4-hydroxynaphthalene-1,2-dione)
Structural Similarities :
- Shared naphthalene-1,2-dione core with hydroxyl at C4.
- Bulky hydrophobic substituent at C3 (3-ethylpent-2-en-1-yl vs. 4-(4-chlorophenyl)cyclohexyl).
Functional Differences :
- Substituent Impact : Atovaquone’s chlorophenyl-cyclohexyl group enhances lipophilicity, aiding membrane penetration in antiparasitic action. The ethylpentenyl group in the target compound may confer distinct pharmacokinetic properties.
- Bioactivity: Atovaquone inhibits mitochondrial electron transport in Plasmodium spp., suggesting the naphthoquinone core is critical for redox activity. Similar mechanisms may apply to the target compound .
Physical Properties :
| Property | Target Compound | Atovaquone |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₃ | C₂₂H₁₉ClO₃ |
| Solubility | Insoluble in H₂O, EtOH (inferred) | ≥17.03 mg/mL in DMSO |
| Applications | Understudied | Antiparasitic (malaria, PCP) |
Cyclobutene-1,2-dione Derivatives
Structural Contrast :
- Cyclobutene-1,2-dione core (four-membered ring) vs. naphthalene-1,2-dione (fused aromatic system).
- Example Compounds: 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione: Used in dye synthesis and pharmaceutical research (MW = 630.57) . Disubstituted 3,4-diamino-3-cyclobutene-1,2-diones: Patented for chemokine-mediated disease treatment (e.g., inflammation, cancer) .
Functional Insights :
- The smaller cyclobutene ring increases ring strain, enhancing reactivity.
- Amino and trifluoromethyl groups in cyclobutene derivatives improve binding to biological targets (e.g., enzymes, receptors).
Squaric Acid Derivatives (3-Cyclobutene-1,2-diones)
Key Examples :
- 3-Amino-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)aminocyclobut-3-ene-1,2-dione: Exhibits antitumor activity against NSCLC, leukemia, and melanoma .
Comparison with Target Compound :
- Squaric acid derivatives prioritize planar cyclobutene rings for DNA intercalation or enzyme inhibition.
- The target compound’s aromatic naphthalene core may enable π-π stacking interactions, useful in protein binding or material science.
Fluorophores Derived from Naphthalene Diones
Example : 4-Hydroxynaphthalene-1,3-dicarbaldehyde-based fluorophores () .
- Functional Overlap : The hydroxyl and alkyl/aryl substituents on naphthalene influence absorption/emission spectra.
- Potential Application: The target compound’s structure could be modified for imaging applications, akin to cyanine dyes.
Data Tables
Table 1: Structural and Functional Comparison of Dione Derivatives
Research Findings and Implications
- Structure-Activity Relationships: The hydroxyl group at C4 in naphthoquinones is critical for redox activity, as seen in Atovaquone. Substituents at C3 modulate lipophilicity and target specificity.
- Synthetic Flexibility: Cyclobutene diones demonstrate that amino and trifluoromethyl groups enhance bioactivity, suggesting avenues for modifying the target compound .
- Unanswered Questions: The target compound’s solubility and biological efficacy require empirical validation.
Biological Activity
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione, commonly referred to as a derivative of naphthoquinone, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which contributes to its potential therapeutic effects.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.323 g/mol |
| CAS Number | 90149-88-5 |
| LogP | 3.85760 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, which may facilitate binding to target proteins.
Antioxidant Activity
Studies have shown that compounds similar to this compound possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress and preventing cellular damage associated with various diseases.
Antimicrobial Properties
Research indicates that naphthoquinone derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The naphthoquinone structure has been linked to the inhibition of cancer cell proliferation through various pathways, including the activation of caspases.
Case Studies
-
Case Study on Antioxidant Activity :
A study conducted on related naphthoquinone compounds demonstrated their ability to scavenge free radicals effectively. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. -
Case Study on Antimicrobial Efficacy :
In vitro tests revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. -
Case Study on Anticancer Effects :
A recent investigation into the effects of naphthoquinone derivatives on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione?
- Methodological Answer : A one-pot, multicomponent reaction strategy is often used for naphthoquinone derivatives. For example, Fu et al. developed a protocol using aromatic aldehydes, β-keto esters, phenylhydrazine hydrate, and 2-hydroxy-1,4-naphthoquinone with an eco-friendly catalyst, achieving high yields and short reaction times . Earlier methods involved oxyanion formation via K₂CO₃ in DMF, followed by alkylation with propargyl bromide, as seen in analogous naphthol derivatives . Optimization of solvent systems (e.g., n-hexane:ethyl acetate) and purification steps (e.g., ethyl acetate extraction) is critical .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential. For example, deuterated analogs (e.g., 2-(methyl-d₃)-1,4-naphthoquinone) are characterized using PubChem-derived InChI keys and fragmentation patterns . Gas chromatography (GC) coupled with MS, as described in NIST databases, can resolve structural isomers and validate purity .
Q. What experimental designs are recommended for preliminary toxicological screening?
- Methodological Answer : Follow inclusion criteria from toxicological profiles for naphthalene derivatives, including species selection (human, rodents), exposure routes (oral, dermal), and systemic endpoints (hepatic, renal effects). Use randomized block designs with split-plot arrangements to control variables like dosage and exposure duration .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Catalyst selection is pivotal. Eco-friendly catalysts (e.g., heteropoly acids) reduce side reactions and improve atom economy in one-pot syntheses . Solvent-free conditions or ionic liquids may enhance scalability. Monitor reaction progress via TLC and adjust stoichiometry dynamically, as demonstrated in propargylation reactions .
Q. What computational strategies predict the environmental fate of this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to estimate partition coefficients (log Pₒw) and biodegradation pathways. Project INCHEMBIOL frameworks integrate physicochemical properties (e.g., vapor pressure, water solubility) with biotic/abiotic transformation data to model distribution in environmental compartments . Experimental validation via GC-MS or HPLC-MS is recommended .
Q. How can contradictions in toxicity data from in vitro vs. in vivo studies be resolved?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. For example, hepatic metabolism differences between human and rodent models can be addressed by cross-referencing in vitro microsomal assays with in vivo systemic effect data (e.g., body weight changes, hematological parameters) . Dose-response curves and species-specific ADME (absorption, distribution, metabolism, excretion) profiling are critical .
Q. What advanced techniques identify bioactivity or binding targets for this compound?
- Methodological Answer : Computational docking (e.g., molecular dynamics simulations) can predict interactions with biological targets, as demonstrated in studies targeting viral SKI complexes . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Isotopic labeling (e.g., deuterated derivatives) aids in tracking metabolic pathways via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
